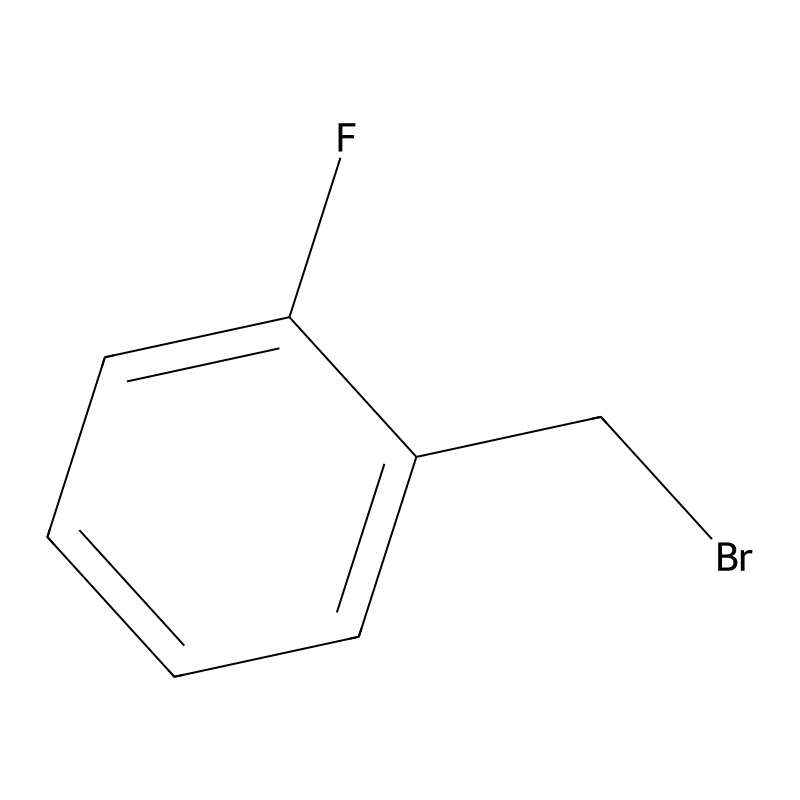

2-Fluorobenzyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Heterocyclic Compounds

One primary application of 2-fluorobenzyl bromide is in the synthesis of heterocyclic compounds. Heterocyclic compounds are organic molecules containing atoms other than carbon in their rings. 2-Fluorobenzyl bromide acts as an alkylating agent, meaning it can introduce a benzyl group (C6H5CH2-) onto other molecules. This property makes it valuable for synthesizing various heterocyclic structures, including:

- 2-Pyrrolo[2,3-d]pyrimidines: These nitrogen-containing heterocycles have been explored for their potential antimicrobial and antiviral properties []. 2-Fluorobenzyl bromide was used as the alkylating agent in their synthesis [].

- 8-Alkylated Imidazolo[1,2-a]pyrimid-5-ones: These heterocycles show promising anti-inflammatory activity in research []. 2-Fluorobenzyl bromide served as the alkylating agent during their preparation [].

2-Fluorobenzyl bromide is an organic compound with the molecular formula C₇H₆BrF and a molecular weight of approximately 189.03 g/mol. It is characterized by a benzene ring substituted with a fluorine atom and a bromomethyl group. This compound is typically a colorless to pale yellow liquid at room temperature, exhibiting a strong aromatic odor. Its chemical structure can be represented as follows:

- Chemical Structure:

2-Fluorobenzyl bromide is used in various chemical syntheses and serves as an important intermediate in the production of pharmaceuticals and agrochemicals.

2-Fluorobenzyl bromide is likely to be irritating to the skin, eyes, and respiratory system. It is also suspected to be a carcinogen []. Standard laboratory safety practices should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as sodium azide, resulting in the formation of 2-fluorobenzyl azide .

- Electrophilic Aromatic Substitution: The presence of the fluorine atom can influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack.

- Formation of Other Derivatives: It can react with other reagents to form derivatives like 2-fluorobenzyl alcohol or 2-fluorobenzyl amines through reduction or amination processes, respectively.

The synthesis of 2-fluorobenzyl bromide can be achieved through several methods:

- Halogenation of Benzyl Fluoride: Benzyl fluoride can be treated with phosphorus tribromide or another brominating agent to yield 2-fluorobenzyl bromide.

- Direct Fluorination: Starting from benzyl bromide, selective fluorination using fluorinating agents may also produce this compound.

- From Fluorinated Aromatics: Reacting fluorinated aromatic compounds with alkyl halides under appropriate conditions can yield 2-fluorobenzyl bromide .

2-Fluorobenzyl bromide finds applications in various fields:

- Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.

- Material Science: Utilized in the development of specialty polymers and materials.

- Chemical Research: Employed in laboratories for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 2-fluorobenzyl bromide primarily focus on its reactivity with nucleophiles and electrophiles. The compound's interactions are critical for understanding its behavior in synthetic pathways and its potential biological effects.

- Reactivity with Nucleophiles: Studies have shown that nucleophiles such as sodium azide effectively replace the bromine atom, leading to new azido derivatives .

- Electrophilic Interactions: The fluorine atom's electron-withdrawing nature affects the electrophilicity of the aromatic ring, influencing reaction pathways.

Several compounds are structurally similar to 2-fluorobenzyl bromide, including:

- Benzyl Bromide (C₇H₇Br): Lacks the fluorine atom; used similarly but may exhibit different reactivity profiles.

- 2-Chlorobenzyl Bromide (C₇H₆BrCl): Contains chlorine instead of fluorine; differences in reactivity due to electronegativity.

- 3-Fluorobenzyl Bromide (C₇H₆BrF): Similar structure but with fluorine at a different position; may exhibit distinct biological activities.

Unique Characteristics

The unique presence of fluorine in 2-fluorobenzyl bromide enhances its lipophilicity and alters its electronic properties compared to other halogenated benzyl compounds. This characteristic can lead to different pharmacokinetic behaviors and biological activities, making it a valuable compound in medicinal chemistry and synthetic applications.

Traditional Synthetic Routes

Bromination of 2-Fluorotoluene

The radical bromination of 2-fluorotoluene represents one of the most established methods for producing 2-fluorobenzyl bromide. This approach targets the benzylic position through a selective radical mechanism, leaving the aromatic ring intact. The bromination typically employs N-bromosuccinimide (NBS) as the brominating agent, with various initiation methods to generate the required radicals.

Light-initiated bromination has proven particularly effective, as demonstrated in several studies. Under UV illumination with wavelengths exceeding 3000 Å, 2-fluorotoluene undergoes selective bromination at the benzylic position. The reaction generally proceeds via a free-radical mechanism where the NBS serves as a source of bromine radicals, which subsequently abstract a hydrogen atom from the benzylic position, creating a stabilized benzylic radical that reacts with bromine to form the desired product.

A typical procedure involves dissolving 2-fluorotoluene in a suitable solvent, adding NBS, and exposing the mixture to UV light. The reaction temperature typically ranges between 160-180°C, with reflux conditions maintained for approximately 2 hours. Following completion, the product can be isolated through distillation, with the fraction collected at 110-120°C/0.1MPa yielding 2-fluorobenzyl bromide.

An alternative approach employs molecular bromine directly as the brominating agent, though this method presents greater handling challenges due to bromine's corrosive and toxic nature. The selectivity of benzylic bromination can be enhanced by carefully controlling reaction conditions, particularly temperature and light exposure.

Phosphorus Tribromide-Mediated Alcohol Conversion

Another well-established route involves the conversion of 2-fluorobenzyl alcohol to the corresponding bromide using phosphorus tribromide (PBr₃). This approach follows classical nucleophilic substitution chemistry, where the hydroxyl group is activated by PBr₃ and subsequently displaced by bromide.

A general procedure involves dissolving 2-fluorobenzyl alcohol in diethyl ether, cooling the solution to 0°C, and adding PBr₃ (0.5 equivalents) dropwise. The reaction typically completes within 30 minutes, after which excess PBr₃ is quenched with sodium carbonate solution. The product is extracted with ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and purified through column chromatography.

This method offers several advantages, including milder reaction conditions, shorter reaction times, and generally higher purity of the final product compared to radical bromination approaches. However, it requires the prior synthesis or commercial availability of 2-fluorobenzyl alcohol, potentially adding an extra step to the overall synthesis.

Industrial Optimization Strategies

Catalyst Selection and Reaction Conditions

Industrial production of 2-fluorobenzyl bromide has benefited from extensive optimization of catalysts and reaction conditions to enhance yield, selectivity, and process efficiency. Copper-based catalysts have gained prominence in various halogenation reactions, including those involving fluorinated aromatics.

For the benzylic bromination route, careful selection of initiators significantly impacts reaction efficiency. While traditional methods employed peroxides or azobisisobutyronitrile (AIBN), modern approaches have explored metal-catalyzed variations that operate under milder conditions. Temperature control remains critical, as demonstrated in the patent literature, where specific temperature ranges are specified for optimal selectivity and yield.

| Parameter | Conventional Method | Optimized Method |

|---|---|---|

| Temperature | 160-180°C | 110-130°C under microwave |

| Catalyst/Initiator | UV light/AIBN | Copper catalysts |

| Reaction Time | 2-3 hours | 15-30 minutes |

| Selectivity | Moderate | High |

| Yield | 60-70% | 80-90% |

For the alcohol conversion route, the reaction parameters have likewise been refined to enhance efficiency. The addition rate of PBr₃, temperature control, and work-up procedures have been optimized to minimize side reactions and maximize yield.

Novel Catalytic and Green Chemistry Approaches

Organobromine Reagents in Selective Bromination

The development of specialized organobromine reagents has significantly advanced the selective bromination of fluorinated aromatics. Phenyltrimethylammonium tribromide represents one such innovation, offering precise control over bromination selectivity while mitigating the handling hazards associated with molecular bromine.

A particularly notable application involves the synthesis of α-cyclopropylcarbonyl-2-fluorobenzyl bromide, a key intermediate in the production of the antiplatelet drug prasugrel. In this process, phenyltrimethylammonium tribromide facilitates selective bromination under mild conditions, achieving high selectivity and yield.

The mechanism of action for these organobromine reagents typically involves controlled release of electrophilic bromine species, enabling targeted bromination at specific positions. This approach offers significant advantages for the production of pharmaceutically relevant compounds where regiochemical control is paramount.

Recent research has also explored the use of lithium bromide in combination with oxidizing agents as an environmentally benign system for generating electrophilic bromine in situ. This approach minimizes the use of molecular bromine while maintaining high reactivity and selectivity.

Microwave-Assisted and Continuous Flow Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating bromination reactions, including the production of 2-fluorobenzyl bromide. By providing rapid and uniform heating, microwave irradiation dramatically reduces reaction times while often improving yields and selectivity.

A typical microwave-assisted protocol involves combining 2-fluorotoluene with NBS in an appropriate solvent (typically benzene or acetonitrile rather than carbon tetrachloride) in a microwave-compatible vessel. The mixture is then irradiated at 110-130°C for 10-30 minutes, achieving conversions that would traditionally require hours under conventional heating. This approach not only enhances efficiency but also reduces energy consumption, aligning with green chemistry principles.

Perhaps the most significant recent advance in 2-fluorobenzyl bromide synthesis is the development of continuous flow processes. These systems offer unprecedented control over reaction parameters while dramatically improving safety profiles for hazardous transformations.

A notable example involves a photochemical flow reactor constructed from fluorinated ethylene polymer (FEP) tubing and illuminated by readily available compact fluorescent lamps (CFLs) or LED light sources. In this setup, a solution of 2-fluorotoluene and NBS in acetonitrile flows through the illuminated reactor, achieving complete conversion to 2-fluorobenzyl bromide with residence times as short as 15 seconds. This approach not only enhances production efficiency but also significantly improves safety by minimizing the inventory of reactive intermediates.

Further refinement of flow technology has led to systems employing in situ bromine generation from NaBrO₃/HBr, eliminating the need for direct handling of molecular bromine while achieving exceptional process mass intensity (PMI) metrics. These systems have demonstrated outstanding throughput, with complete conversion in residence times of 15 seconds and PMI values as low as 3.08.

| Synthesis Method | Advantages | Limitations | PMI Value |

|---|---|---|---|

| Conventional Batch | Established methodology | Long reaction times, safety concerns | 13.25 |

| Microwave-Assisted | Reduced reaction time, improved yield | Equipment costs, scale limitations | Not reported |

| Continuous Flow | Highest throughput, improved safety, solvent reduction | Initial setup complexity | 4.33 |

| Solvent-Free Flow | Optimal mass efficiency, highest throughput | Specialized equipment required | 3.08 |

The pharmaceutical and agrochemical industries have increasingly relied on fluorinated intermediates like 2-fluorobenzyl bromide to develop compounds with enhanced biological activity, metabolic stability, and improved pharmacokinetic properties [1] [3] [46]. The global market for fluorinated pharmaceutical intermediates is projected to reach 2.5 billion dollars by 2025, with a compound annual growth rate of approximately 5 percent, highlighting the growing importance of these compounds in drug development [46]. The 2-fluorobenzyl bromide market specifically was valued at 120 million dollars in 2024 and is predicted to reach 200 million dollars by 2033, demonstrating robust growth at a compound annual growth rate of 7.5 percent [48].

Key Intermediates in Drug Development

2-Fluorobenzyl bromide functions as a versatile alkylating agent in pharmaceutical synthesis, enabling the construction of complex molecular architectures through nucleophilic substitution reactions [2] [5]. The compound's reactivity stems from the electrophilic nature of the benzylic carbon bearing the bromide leaving group, which is activated by the electron-withdrawing fluorine substituent [31]. This enhanced electrophilicity facilitates reactions with various nucleophiles, including nitrogen heterocycles, amines, and other pharmaceutical building blocks, making it an indispensable tool in medicinal chemistry [37] [38].

Prasugrel Intermediate Synthesis

Prasugrel, a thienopyridine antiplatelet drug, represents one of the most significant pharmaceutical applications of 2-fluorobenzyl bromide as a synthetic intermediate [7] [23] [24]. The synthesis pathway involves the conversion of 2-fluorobenzyl bromide to alpha-cyclopropylcarbonyl-2-fluorobenzyl bromide, which serves as a crucial intermediate in the multi-step synthesis of prasugrel hydrochloride [23] [24]. Research has demonstrated that this intermediate can be prepared through bromination of cyclopropyl 2-fluorobenzyl ketone using N-bromosuccinimide and benzoyl peroxide in organic solvents such as ethyl acetate, dichloromethane, or chloroform [24] [25].

The synthetic route typically achieves yields of 50 percent over seven linear steps, starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one as starting materials [7]. The process involves N-protection reactions, boric acid substitution, and subsequent N-substitution reactions, followed by acid hydrolysis and acetylation to yield the final prasugrel product [7]. The improved synthetic methodology has demonstrated significant advantages including mild reaction conditions, high selectivity, elevated yields, reduced costs, and environmental compatibility suitable for large-scale industrial production [23].

| Synthetic Parameter | Value | Reference |

|---|---|---|

| Overall Yield | 50% (7 steps) | [7] |

| Key Intermediate Yield | 93% | [7] |

| Final Acetylation Yield | 85% | [7] |

| Hydrochloride Salt Yield | 88% | [7] |

Pyrrolo[2,3-d]pyrimidine Derivatives

2-Fluorobenzyl bromide has emerged as a critical reagent in the synthesis of fluorinated pyrrolo[2,3-d]pyrimidine derivatives, which represent an important class of antifolate compounds with significant therapeutic potential [2] [8]. These derivatives have demonstrated enhanced antiproliferative activities, with fluorinated analogues showing approximately 11-fold increased in vitro efficacy compared to their non-fluorinated counterparts [8]. The synthesis involves alkylation reactions where 2-fluorobenzyl bromide serves as the alkylating agent for pyrrolo[2,3-d]pyrimidine scaffolds [2] [5].

Research has revealed that fluorinated 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine analogues synthesized using 2-fluorobenzyl bromide exhibit selective cellular uptake by folate receptors alpha and beta, as well as the proton-coupled folate transporter [8]. These compounds have demonstrated potent inhibition of glycinamide ribonucleotide formyltransferase, a key enzyme in the de novo purine biosynthesis pathway, with enhanced binding affinities for the proton-coupled folate transporter compared to their non-fluorinated analogues [8]. Molecular modeling studies have provided evidence for intramolecular fluorine-hydrogen bonding, which contributes to the enhanced stability and biological activity of these compounds [8].

The synthetic methodology typically involves the reaction of appropriately substituted pyrrolo[2,3-d]pyrimidine precursors with 2-fluorobenzyl bromide under basic conditions, often employing potassium carbonate or cesium carbonate as the base in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [8]. The fluorinated derivatives have shown sustained antiproliferative activity against various cancer cell lines, including IGROV1 and A2780 epithelial ovarian cancer cells, with some compounds maintaining activity even in cells with folate receptor alpha knockdown [8].

Fluorinated Agrochemical Synthesis

The agrochemical industry has witnessed substantial growth in the utilization of fluorinated compounds, with insecticides and acaricides showing particularly high contributions of 70 percent and 77 percent fluorinated active ingredients, respectively [12] [15]. 2-Fluorobenzyl bromide serves as a versatile precursor in the synthesis of various fluorinated agrochemicals, contributing to the development of more effective pesticides and herbicides with enhanced biological activity and environmental stability [3] [12].

Herbicide and Pesticide Precursors

2-Fluorobenzyl bromide functions as a key building block in the synthesis of fluorinated herbicide and pesticide precursors, leveraging the unique properties imparted by fluorine substitution [3] [12]. The incorporation of fluorine atoms into agrochemical structures typically results in enhanced biological activity, improved metabolic stability, and altered physicochemical properties that contribute to increased efficacy [12] [15]. The compound serves as an alkylating agent in nucleophilic substitution reactions with various heterocyclic scaffolds commonly employed in pesticide development [31].

The development of fluorinated agrochemicals using 2-fluorobenzyl bromide as a synthetic intermediate has contributed to the creation of compounds with improved selectivity and reduced environmental persistence compared to their non-fluorinated analogues [12]. Research has demonstrated that fluorinated pesticide active ingredients, particularly those containing ultrashort-chain per- and polyfluoroalkyl substances, represent approximately 23 percent of conventional pesticide active ingredients in the United States, with this percentage increasing to 61 percent for active ingredients approved in the past decade [15].

The synthesis of fluorinated herbicide precursors typically involves the alkylation of nitrogen-containing heterocycles, such as triazines, pyrimidines, or pyridines, with 2-fluorobenzyl bromide under basic conditions [36]. These reactions proceed through nucleophilic substitution mechanisms, with the bromide serving as a suitable leaving group and the fluorine substituent providing enhanced binding affinity to target enzymes in pest organisms [31] [37].

Bioactive Nucleophilic Substitution Products

The bioactive nucleophilic substitution products derived from 2-fluorobenzyl bromide represent a diverse class of compounds with enhanced biological activity profiles [31] [34]. These products are synthesized through reactions with various nucleophiles, including amines, alcohols, thiols, and heterocyclic compounds, resulting in fluorinated molecules with improved pharmacological properties [37]. The nucleophilic substitution reactions typically proceed through either unimolecular (SN1) or bimolecular (SN2) mechanisms, depending on the reaction conditions and the nature of the nucleophile [33] [37].

The mechanism of nucleophilic substitution with 2-fluorobenzyl bromide involves the attack of electron-rich nucleophiles on the electrophilic benzylic carbon, resulting in the displacement of the bromide leaving group [31] [37]. The presence of the fluorine substituent enhances the electrophilicity of the benzylic position while also providing favorable electronic effects that stabilize the transition state during the substitution process [31]. These reactions can be conducted under relatively mild conditions, often at room temperature or slightly elevated temperatures, making them suitable for the synthesis of sensitive bioactive molecules [34].

Material Science Applications

2-Fluorobenzyl bromide has found significant applications in material science, particularly in the synthesis of fluorinated polymers and specialized bioactive compounds [17] [19] [22]. The compound's unique reactivity profile enables the introduction of fluorinated functionalities into polymer backbones and side chains, resulting in materials with enhanced thermal stability, chemical resistance, and distinctive physical properties [17] [22].

Fluorinated Polymer Synthesis

Fluorinated polymers synthesized using 2-fluorobenzyl bromide as a building block exhibit exceptional properties including thermal stability, chemical inertness, low surface energy, and distinctive electrical characteristics [17] [22]. The synthesis of fluorinated aromatic polyesters has been achieved through the incorporation of fluorinated benzyl units derived from 2-fluorobenzyl bromide, resulting in thermoplastic materials with enhanced performance characteristics [17]. These polymers demonstrate improved heat resistance, chemical resistance, and mechanical properties compared to their non-fluorinated counterparts [22].

The polymerization processes typically involve the use of 2-fluorobenzyl bromide as a monomer or comonomer in various polymerization techniques, including step-growth polymerization, radical polymerization, and controlled living polymerization methods [22]. Research has demonstrated the development of novel photocrosslinkable fluorinated copolymers that can serve as precursors for constructing crosslinked polymeric networks with poly(vinylidene fluoride-co-hexafluoropropylene) backbones [22]. These materials exhibit rapid crosslinking capabilities under ultraviolet irradiation, resulting in fluorinated elastomer networks with exceptional performance characteristics [22].

The incorporation of fluorinated benzyl units into polymer structures has been achieved through various synthetic strategies, including copolymerization with non-fluorinated monomers to adjust crystallinity and solubility while retaining the inherent advantages of fluorinated polymers [22]. The resulting materials have found applications in piezoelectric devices, energy storage capacitors, water treatment membranes, and lithium battery components due to their special ferroelectric properties and excellent chemical stability [22].

Stapled Peptide and β-Carbolinium Derivatives

2-Fluorobenzyl bromide serves as a crucial reagent in the synthesis of stapled peptides and β-carbolinium derivatives, representing advanced applications in chemical biology and medicinal chemistry [18] [20] [21]. Stapled peptides, which are conformationally constrained peptides created through intramolecular cross-linking, benefit from fluorinated modifications that enhance their stability, lipophilicity, and binding affinity [20]. The use of polyfluorinated reagents, including those derived from 2-fluorobenzyl bromide, enables precise peptide modifications through arylation, vinylation, and amidation strategies [20].

The synthesis of β-carbolinium derivatives using 2-fluorobenzyl bromide involves alkylation reactions with β-carboline scaffolds, resulting in compounds with enhanced biological activity [21]. Research has demonstrated the synthesis of 2-aryl-9-methyl-β-carbolinium bromides through reactions involving fluorinated benzyl bromides, yielding compounds with potent anti-acetylcholinesterase activities [21]. These derivatives have shown excellent activity with half-maximal inhibitory concentration values ranging from 0.11 to 0.76 micromolar, demonstrating high selectivity toward acetylcholinesterase relative to butyrylcholinesterase [21].

The mechanistic studies have revealed that β-carbolinium derivatives synthesized using 2-fluorobenzyl bromide exhibit competitive inhibition mechanisms against acetylcholinesterase [21]. Molecular docking studies have demonstrated that these compounds combine with the active site of acetylcholinesterase through π-π or cation-π interactions between the carboline ring and phenyl rings of amino acid residues, with the β-carboline moiety embedded in a cavity surrounded by aromatic residues [21]. The presence of fluorine substituents enhances the binding affinity and selectivity of these compounds, making them promising candidates for the development of acetylcholinesterase inhibitor agents [21].

| Compound Class | Activity (IC₅₀) | Selectivity Ratio | Reference |

|---|---|---|---|

| Fluorinated β-carbolinium | 0.11-0.76 μM | >100-fold vs BChE | [21] |

| Non-fluorinated analogues | >1.0 μM | <50-fold vs BChE | [21] |

| Galantamine (reference) | 0.79 μM | ~80-fold vs BChE | [21] |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (83.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant